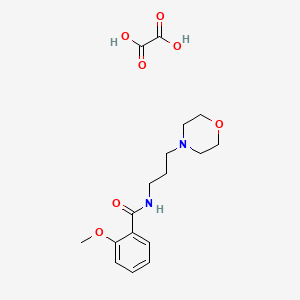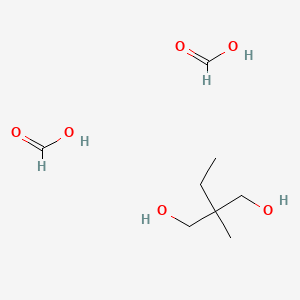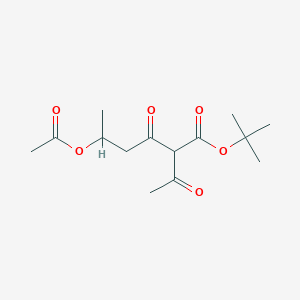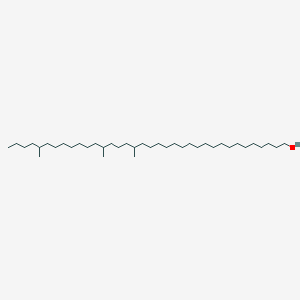![molecular formula C12H27NO9 B14293165 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol CAS No. 125907-93-9](/img/structure/B14293165.png)
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by multiple hydroxyl groups and an amino group, making it highly versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with appropriate aldehydes or ketones under controlled conditions. For instance, an ethanolic solution of tris(hydroxymethyl)aminomethane can be refluxed with the desired aldehyde to form the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can produce a variety of amino derivatives.
Aplicaciones Científicas De Investigación
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol has numerous applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in various chemical interactions. As a ligand, it can form complexes with metal ions, influencing their reactivity and stability . Additionally, it can act as a proton acceptor, making it useful in buffering applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-hydroxymethyl-propane-1,3-diol: Known for its buffering capacity and use in biological applications.
2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol: Used in similar applications but with different structural properties.
Uniqueness
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol stands out due to its multiple hydroxyl groups and the presence of an amino group, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise pH control and complex formation with metal ions.
Propiedades
Número CAS |
125907-93-9 |
|---|---|
Fórmula molecular |
C12H27NO9 |
Peso molecular |
329.34 g/mol |
Nombre IUPAC |
2-[bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H27NO9/c14-1-10(2-15,3-16)13(11(4-17,5-18)6-19)12(7-20,8-21)9-22/h14-22H,1-9H2 |
Clave InChI |
BQUWTHKUYAKIQX-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(CO)N(C(CO)(CO)CO)C(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)





![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
